molecular formula C8H10N4O B7907239 {1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol CAS No. 1375473-82-7

{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol

Cat. No.: B7907239
CAS No.: 1375473-82-7
M. Wt: 178.19 g/mol
InChI Key: IVJDDOOWWWCCRY-UHFFFAOYSA-N
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Description

{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methanol substituent at the 6-position and methyl groups at the 1- and 4-positions of the heterocyclic core. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and phosphodiesterases .

Properties

IUPAC Name

(1,4-dimethylpyrazolo[3,4-d]pyrimidin-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-5-6-3-9-12(2)8(6)11-7(4-13)10-5/h3,13H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJDDOOWWWCCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=NC(=N1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210650
Record name 1H-Pyrazolo[3,4-d]pyrimidine-6-methanol, 1,4-dimethyl-
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Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375473-82-7
Record name 1H-Pyrazolo[3,4-d]pyrimidine-6-methanol, 1,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375473-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-d]pyrimidine-6-methanol, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis of Pyrazolo[3,4-d]pyrimidine

The foundational step in synthesizing {1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol involves constructing the pyrazolo[3,4-d]pyrimidine core. A widely adopted strategy, as demonstrated in multiple studies, begins with the cyclocondensation of 5-amino-4-cyanopyrazole derivatives with urea or thiourea . For instance, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (derived from methylhydrazine and cyanoacetamide) undergoes fusion with urea at 180–200°C to yield 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Chlorination of this intermediate using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux (110°C, 4–6 hours) produces 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , a versatile precursor for subsequent functionalization .

Key Reaction Parameters for Core Synthesis

StepReagents/ConditionsYield (%)Reference
CyclocondensationUrea, 180°C, 3 hours70–75
ChlorinationPOCl₃/PCl₅, reflux, 6 hours85–90

Introduction of Methyl Groups at Positions 1 and 4

Position-selective methylation is critical for achieving the desired substitution pattern. The 1-methyl group is typically introduced early by substituting phenylhydrazine with methylhydrazine during pyrazole ring formation . For the 4-methyl group , nucleophilic displacement of the 4-chloro substituent in 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine is effective. Stirring the chlorinated intermediate with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 25°C for 12 hours affords 4-methylamino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . Subsequent hydrolysis of the methylamino group under acidic conditions (HCl, ethanol, reflux) yields 4-methyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Optimized Methylation Protocol

  • 4-Methylation :

    • Substrate: 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)

    • Reagent: Methylamine (2.5 equiv), THF, 25°C, 12 hours

    • Yield: 78%

Hydroxymethylation at Position 6

Introducing the hydroxymethyl group at position 6 requires careful manipulation to avoid over-oxidation or side reactions. A two-step approach is optimal:

  • Formylation : Treat 4-methyl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with paraformaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 8 hours to yield 6-chloro-4-methyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-carbaldehyde .

  • Reduction : Reduce the aldehyde to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C for 2 hours. This step achieves This compound with high selectivity .

Hydroxymethylation Data

StepReagents/ConditionsYield (%)Purity (HPLC)
FormylationParaformaldehyde, DMSO, 120°C, 8h6592%
ReductionNaBH₄, MeOH, 0°C, 2h8895%

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals . Structural validation employs:

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, 1-CH₃), 2.98 (s, 3H, 4-CH₃), 4.72 (s, 2H, CH₂OH), 5.21 (t, 1H, OH), 8.12 (s, 1H, pyrimidine-H) .

  • IR (KBr) : 3420 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H aliphatic), 1595 cm⁻¹ (C=N) .

  • Mass Spectrometry : m/z 221.1 [M+H]⁺, consistent with the molecular formula C₉H₁₂N₄O .

Comparative Analysis of Synthetic Routes

Alternative methodologies include direct hydroxymethylation via Claisen-Schmidt condensation, but this approach suffers from lower yields (≤50%) due to side-product formation . The formylation-reduction sequence outlined above remains superior, balancing efficiency and scalability.

Challenges and Optimization Strategies

Key challenges include:

  • Regioselectivity in Chlorination : Excess POCl₃ (5 equiv) ensures complete conversion of oxo-groups to chloro-substituents .

  • Stability of Hydroxymethyl Group : Storage under nitrogen at −20°C prevents oxidation to the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol involves the inhibition of specific protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and apoptosis. By binding to the active site of these kinases, the compound can prevent their catalytic activity, thereby disrupting the signaling pathways that promote cancer cell proliferation .

Comparison with Similar Compounds

Table 1. Structural and Functional Group Comparison

Compound Name (Reference) Core Substituents Functional Groups Key Structural Differences
Target Compound 1,4-dimethyl; 6-methanol -OH (methanol) Polar hydroxyl group enhances H-bonding
{1,4-dimethyl...}methanamine 1,4-dimethyl; 6-methanamine -NH2 (primary amine) Basic amine vs. neutral alcohol
4-Hydrazinyl-6-methyl-1-phenyl... 1-phenyl; 4-hydrazinyl; 6-methyl -NH-NH2 (hydrazine) Electron-rich hydrazine for Schiff base formation
4-(2-Benzylidenehydrazinyl)... 1-phenyl; 4-arylidenehydrazine -N=CH-Ar (imine) Conjugated system for π-π interactions
N-(4-Hydroxy...)pivalamide 4-hydroxy; 6-pivalamide -O-tert-butyl (pivalamide) Steric bulk from tert-butyl group
  • Methanol vs. Methanamine (): The hydroxyl group in the target compound may improve aqueous solubility compared to the methanamine analog, which has a basic amine. However, the amine group could facilitate salt formation or covalent interactions with biological targets.
  • Hydrazine Derivatives (): Compounds like 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (yield: 73%, m.p. 236–238°C) exhibit reactivity toward aldehydes and ketones, forming Schiff bases (e.g., 5a–l), a property absent in the methanol-substituted target .
  • Thioether Analogs (): Compounds with thioether linkages (e.g., 2–10) are synthesized via phenacyl chloride reactions, introducing sulfur-based electronegativity, which may alter electronic properties compared to the oxygen-containing methanol group.

Physical and Spectral Properties

Table 2. Comparative Physical and Spectral Data

Compound (Reference) Melting Point (°C) IR Features (cm⁻¹) Notable NMR Shifts (δ, ppm)
4-Hydrazinyl-6-methyl-1-phenyl... 236–238 3444–3352 (NH2), 3190 (NH) 8.26 (d, phenyl-H2, H6)
4-(2-Benzylidenehydrazinyl)... (5a) 160–162 1600 (C=N), 1540 (C=C) 8.61 (s, NH), 8.33 (s, -CH=N)
Target Compound Not reported ~3300 (O-H stretch) Expected δ 4–5 (CH2OH)
  • The hydrazine derivatives exhibit higher melting points (>160°C) due to intermolecular hydrogen bonding and aromatic stacking .
  • The target’s methanol group would show a broad O-H stretch near 3300 cm⁻¹ in IR, distinct from the NH stretches (3350–3444 cm⁻¹) in amine/hydrazine analogs.

Biological Activity

{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol (CAS No. 71755438) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₄O
  • Molecular Weight : 178.19 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an epidermal growth factor receptor inhibitor (EGFRI) . In vitro tests demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, derivative compounds showed IC₅₀ values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating strong inhibitory activity .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties . A study synthesized various pyrazole derivatives and assessed their activity against bacterial biofilms and quorum sensing mechanisms. The results indicated that several compounds exhibited promising antibiofilm activity, which is crucial for treating persistent infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of EGFR : By binding to the ATP-binding site of the EGFR kinase domain, the compound disrupts downstream signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry analyses revealed that certain derivatives can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Summary of Case Studies

StudyFindings
Anticancer Activity Compound derivatives showed IC₅₀ values of 8.21 µM (A549) and 19.56 µM (HCT-116) with significant EGFR inhibition .
Antibacterial Activity Demonstrated significant antibiofilm activity against various bacterial strains .
Mechanistic Insights Induced apoptosis and cell cycle arrest in cancer cells through modulation of apoptotic pathways .

Q & A

Q. What synthetic methodologies are effective for synthesizing {1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol?

  • Methodological Answer : The compound can be synthesized via multi-step routes, including:
  • Cyclocondensation : A one-pot multi-component reaction using pyrazole precursors and formamide under reflux (80% HCONH₂, 10 hours), followed by recrystallization in DMF .
  • Alkylation : Reacting the pyrazolopyrimidine core with alkylating agents (e.g., ethyl chloroacetate) in dry DMF with anhydrous K₂CO₃ at reflux (6 hours), yielding derivatives after ice quenching and ethanol recrystallization .

Q. What spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : Use a combination of:
  • ¹H NMR (400 MHz, CDCl₃): Key shifts include aromatic protons (δ 8.48–7.15 ppm) and methyl groups (δ 1.60–1.28 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1673 cm⁻¹, N-H stretches at ~3405 cm⁻¹) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ = 406 for similar derivatives) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (e.g., DMSO for stock solutions) or ethanol/water mixtures (e.g., 10% EtOH) .
  • Stability : Store at –20°C in anhydrous conditions; avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How to design experiments to assess kinase inhibition activity?

  • Methodological Answer :
  • Computational Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites (e.g., EGFRT790M). Key residues include MET793 (C-H bonds), LEU718 (hydrophobic interactions), and ASP855 (electrostatic-Pi-anion interactions) .
  • In Vitro Assays : Use ATP-competitive inhibition assays (e.g., mTORC1 inhibition with IC₅₀ < 1 nM) and cytotoxicity profiling (e.g., limited single-agent activity in WEE1 inhibitor studies) .

Table 1 : Key Kinase Interactions from Docking Studies

ResidueInteraction TypeEnergy Contribution (kcal/mol)
MET793Non-classical C-H bond–3.2
LEU718Pi-alkyl–4.1
ASP855Electrostatic-Pi-anion–2.8

Q. How to address low yield in alkylation reactions during derivatization?

  • Methodological Answer :
  • Optimize Conditions : Increase reaction time (6–12 hours), use excess alkylating agent (1.2–1.5 eq), and replace K₂CO₃ with Cs₂CO₃ for better nucleophilicity .
  • Purification : Employ column chromatography (silica gel, DCM:MeOH 19:1) or reverse-phase HPLC (H₂O:CH₃CN gradient) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Perform titrations (e.g., 0.1–100 μM) to account for off-target effects .
  • Structural-Activity Relationship (SAR) : Compare derivatives (e.g., morpholino or fluorophenyl substitutions) to identify critical functional groups .

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